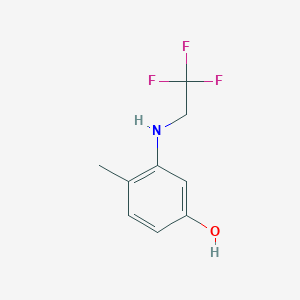

3-Trifluoroethylamino-4-methylphenol

Cat. No. B8429621

M. Wt: 205.18 g/mol

InChI Key: WOFISVGTLJEIFA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05047559

Procedure details

3-Amino-4-methylphenol (9.84 g; 0.08 mole) and trifluoroethyl tosylate (20.32 g; 0.08 mole) were mixed in a 500 ml round-bottomed flask and the flask purged with nitrogen. A short air condenser was added, the nitrogen stream was slowed and located towards the top of the condenser, and the flask was immersed in an oil bath at 200° C. A temperature in the range of 150°-250° C. is acceptable. After the molten reagents had been swirled to complete mixing, the heating was continued for five hours. The flask was allowed to cool and before the mixture had solidified, it was dispersed and dissolved in 200 ml of chloroform. Over four days a light brown precipitate of the tosylate salt of 3-amino-4-methylphenol appeared which was filtered off and recovered. The chloroform was extracted with 10% aqueous sodium hydroxide and the dark brown aqueous phase was extracted with chloroform 50 ml. Ice and concentrated hydrochloric acid (21 ml) were added to the aqueous phase and the brown oil was extracted into chloroform 100 ml plus 50 ml. The chloroform solution was washed with 1N hydrochloric and the chloroform layer was separated, dried with sodium sulfate, filtered and evaporated to give a brown gum that crystallized over a day 8.0 g (49%). Recrystallization from petroleum ether 60/80 gave white, fluffy needles mp. 64°-65°. NMR (deuterodimethylsulfoxide): δ8.86 (s, 1H, OH); 6.8-5.9 (m, 3H, ring protons) resolved as AB quartet at 6.74 (C-5 CH) and 6.01 (C-6 CH), J=8.0 Hz together with 6.13 (d, 1H, J=1.0 Hz, C-2 CH) which in turn coupled with the high-field half of the AB quartet; 5.33 (t, 1H, J=6.8 Hz, N-H); 4.0-3.7 (m, 2H, CH2) resolved as two quadruplets, JCF3, CH2 =9.6 Hz, JCH2, NH =6.8 Hz; 1.99 (s, 3H, CH3). Anal. calc. for C9H10F3NO: C, 52.68; H, 4.91; N, 6.83. Found: C, 52.58; H, 4.99; N, 6.80.

[Compound]

Name

needles

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].S(C1C=CC(C)=CC=1)(O[CH2:14][C:15]([F:18])([F:17])[F:16])(=O)=O>>[F:16][C:15]([F:18])([F:17])[CH2:14][NH:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.84 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C=CC1C)O

|

|

Name

|

|

|

Quantity

|

20.32 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OCC(F)(F)F)C1=CC=C(C)C=C1

|

Step Two

[Compound]

|

Name

|

needles

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A short air condenser was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was immersed in an oil bath at 200° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the range of 150°-250° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool and before the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

it was dispersed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 200 ml of chloroform

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Over four days a light brown precipitate of the tosylate salt of 3-amino-4-methylphenol appeared

|

|

Duration

|

4 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The chloroform was extracted with 10% aqueous sodium hydroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the dark brown aqueous phase was extracted with chloroform 50 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ice and concentrated hydrochloric acid (21 ml) were added to the aqueous phase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the brown oil was extracted into chloroform 100 ml plus 50 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The chloroform solution was washed with 1N hydrochloric

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform layer was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown gum that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized over a day 8.0 g (49%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from petroleum ether 60/80

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave white

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(CNC=1C=C(C=CC1C)O)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |